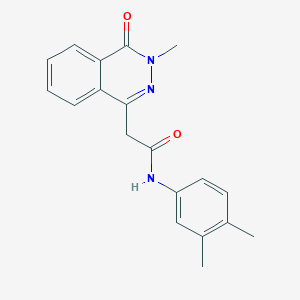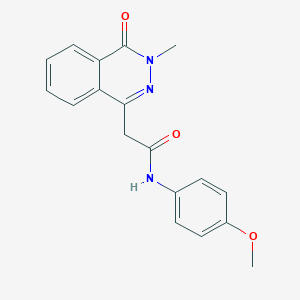
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the category of indole derivatives and has a molecular formula of C28H27NO3.
Wirkmechanismus
The mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ by 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to enhance insulin sensitivity, reduce inflammation, and improve cognitive function in animal models. Additionally, it has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high specificity towards 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has also been studied for its potential use in the treatment of diabetes and cancer. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective administration methods.
Synthesemethoden
The synthesis of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor of glycogen synthase kinase-3β (3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ), which is a key enzyme involved in the regulation of various cellular processes such as glucose metabolism, cell cycle progression, and apoptosis.
Eigenschaften
Produktname |
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C25H23NO3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
3-hydroxy-3-phenacyl-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C25H23NO3/c27-23(20-13-5-2-6-14-20)18-25(29)21-15-7-8-16-22(21)26(24(25)28)17-9-12-19-10-3-1-4-11-19/h1-8,10-11,13-16,29H,9,12,17-18H2 |
InChI-Schlüssel |
SFQHRTFWHAEFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




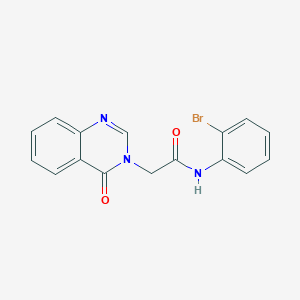
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
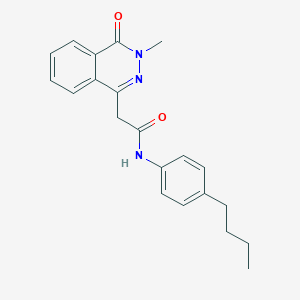
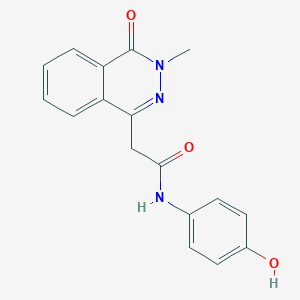
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
